N(6),N(6)-Dimethyl-L-lysine

Beschreibung

Structure

3D Structure

Eigenschaften

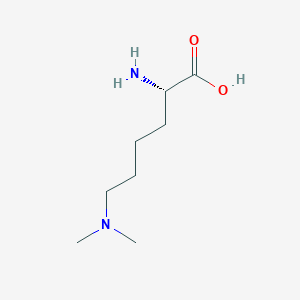

IUPAC Name |

(2S)-2-amino-6-(dimethylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWFEBMSGLYBY-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945241 |

Source

|

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-86-1 |

Source

|

| Record name | Dimethyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsilon N-dimethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of N(6),N(6)-Dimethyl-L-lysine: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the biological significance of N(6),N(6)-Dimethyl-L-lysine, a crucial post-translational modification. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of dimethyl-lysine's role in cellular processes, the enzymatic machinery governing its dynamics, and the state-of-the-art methodologies for its investigation. Our focus is to blend established knowledge with practical insights to empower your research endeavors in this exciting field.

The Molecular Landscape of Lysine Dimethylation

N(6),N(6)-Dimethyl-L-lysine is a derivative of the essential amino acid L-lysine, where two methyl groups are covalently attached to the epsilon-amino group of the lysine side chain.[1][2] This modification is a key player in the intricate language of post-translational modifications (PTMs), influencing a vast array of biological processes without altering the primary amino acid sequence of a protein. Unlike acetylation and ubiquitination, which neutralize the positive charge of the lysine residue, methylation maintains it, albeit with increased steric bulk and hydrophobicity. This nuanced alteration of the physicochemical properties of lysine residues is central to its functional diversity.

The biological impact of lysine methylation is highly context-dependent, relying on the specific lysine residue modified and the degree of methylation (mono-, di-, or trimethylation). N(6),N(6)-dimethylation, in particular, has been shown to be a critical signaling node in both histone and non-histone proteins.

The Epigenetic Axis: N(6),N(6)-Dimethyl-L-lysine in Histone Function and Gene Regulation

The "histone code" hypothesis posits that distinct PTMs on histone proteins are interpreted by the cell to orchestrate downstream events, primarily the regulation of gene expression.[3] N(6),N(6)-dimethylation of specific lysine residues on histone tails is a cornerstone of this regulatory network.

One of the most extensively studied examples is the dimethylation of lysine 9 on histone H3 (H3K9me2). This modification is predominantly associated with transcriptional repression.[4] The presence of H3K9me2 creates a binding site for specific "reader" proteins, such as Heterochromatin Protein 1 (HP1), which in turn recruit other factors to establish and maintain a condensed, transcriptionally silent chromatin state known as heterochromatin.[5]

The dynamic nature of histone methylation is tightly controlled by the balanced activities of two families of enzymes:

-

Histone Lysine Methyltransferases (KMTs): These "writer" enzymes catalyze the transfer of methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the epsilon-amino group of lysine residues.

-

Histone Lysine Demethylases (KDMs): These "eraser" enzymes remove methyl groups from lysine residues, allowing for the reversal of methylation marks and dynamic regulation of chromatin structure.[6]

The interplay between these enzymes ensures the precise temporal and spatial control of gene expression patterns that are essential for normal development and cellular function. Dysregulation of this enzymatic machinery is a hallmark of numerous diseases, including cancer.[3]

Beyond the Nucleus: N(6),N(6)-Dimethyl-L-lysine in Non-Histone Protein Regulation

While the role of lysine dimethylation in histone biology is well-established, a growing body of evidence indicates its widespread importance in regulating the function of non-histone proteins.[7][8] This modification can modulate protein-protein interactions, subcellular localization, protein stability, and enzymatic activity.[8]

The methylation of non-histone proteins is implicated in a diverse range of cellular signaling pathways, including:

-

MAPK signaling

-

WNT signaling

-

Hippo signaling

-

JAK-STAT signaling [7]

By influencing the key components of these pathways, N(6),N(6)-dimethyl-lysine contributes to the regulation of fundamental cellular processes such as cell proliferation, differentiation, and apoptosis. The identification and characterization of dimethylated non-histone proteins and their functional consequences represent a burgeoning area of research with significant therapeutic potential.

Metabolic Crossroads: The Link to Carnitine Biosynthesis

Free N(6),N(6)-dimethyl-L-lysine, derived from the degradation of methylated proteins, is not merely a waste product. It serves as a crucial intermediate in the metabolic pathway for carnitine biosynthesis.[9][10] Carnitine is an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.

The biosynthesis of carnitine from lysine involves a series of enzymatic steps, with the initial stages involving the trimethylation of lysine residues within proteins. Subsequent proteolysis releases N(6),N(6),N(6)-trimethyl-L-lysine, which is then converted to carnitine through a multi-step process.[9][11] This metabolic link underscores the interconnectedness of protein modification and cellular energy metabolism.

Methodological Cornerstones: Investigating N(6),N(6)-Dimethyl-L-lysine

The study of N(6),N(6)-dimethyl-L-lysine necessitates robust and sensitive analytical techniques. The choice of methodology is dictated by the specific research question, ranging from the global analysis of methylation patterns to the targeted quantification of specific modification sites.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has emerged as the gold standard for the identification and quantification of PTMs, including lysine dimethylation.[12][13] Various MS-based workflows can be employed:

-

Bottom-Up Proteomics: This is the most common approach, involving the enzymatic digestion of proteins into peptides prior to MS analysis. The resulting peptides are then analyzed to identify and quantify those containing dimethylated lysine residues.

-

Top-Down Proteomics: This technique involves the analysis of intact proteins, providing a comprehensive view of all PTMs on a single protein molecule. However, it is technically more challenging and generally less sensitive than bottom-up approaches.

-

Middle-Down Proteomics: This approach analyzes larger peptides generated by limited proteolysis, offering a compromise between the detail of top-down and the sensitivity of bottom-up proteomics.

Experimental Protocol: Bottom-Up Proteomic Analysis of Lysine Dimethylation

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

Reduce and alkylate the protein disulfide bonds.

-

Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

-

-

Peptide Enrichment (Optional but Recommended):

-

For low-abundance modifications, enrich for dimethylated peptides using immunoaffinity purification with antibodies specific for N(6),N(6)-dimethyl-lysine.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

Fragment the peptides in the gas phase (tandem MS or MS/MS) to determine their amino acid sequence and the site of modification.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a protein sequence database to identify the dimethylated peptides and proteins.

-

Quantify the relative or absolute abundance of the dimethylated peptides.

-

Antibody-Based Detection Methods

Antibodies that specifically recognize N(6),N(6)-dimethyl-L-lysine are invaluable tools for its detection and quantification.

-

Western Blotting: This technique allows for the detection of dimethylated proteins in a complex mixture following their separation by gel electrophoresis. It provides information on the molecular weight of the modified protein.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method for quantifying the levels of dimethylated proteins or peptides in a sample.[14][15] Different ELISA formats can be employed:

-

Direct ELISA: The antigen (dimethylated protein) is directly coated onto the microplate.

-

Indirect ELISA: An unlabeled primary antibody binds to the antigen, followed by a labeled secondary antibody.

-

Sandwich ELISA: A capture antibody is coated on the plate, which binds the antigen. A second, labeled detection antibody then binds to a different epitope on the antigen.[16]

-

Competitive ELISA: The sample antigen competes with a labeled antigen for binding to a limited amount of antibody. The signal is inversely proportional to the amount of antigen in the sample.

-

Data Presentation: Comparison of Analytical Methods

| Method | Principle | Throughput | Sensitivity | Specificity | Quantitative Capability |

| LC-MS/MS | Mass-to-charge ratio | Medium-High | High | High | Absolute & Relative |

| ELISA | Antibody-antigen interaction | High | Medium-High | Medium-High | Relative |

| Western Blot | Antibody-antigen interaction | Low-Medium | Medium | Medium | Semi-Quantitative/Relative |

This table provides a general comparison; actual performance may vary depending on the specific application and experimental conditions.

Visualizing the Pathways

To aid in the conceptualization of the key processes involving N(6),N(6)-Dimethyl-L-lysine, the following diagrams illustrate the regulatory cycle of histone lysine methylation and a typical experimental workflow for its analysis.

Diagram 1: The Dynamic Regulation of Histone Lysine Methylation

Caption: Dynamic regulation of histone lysine methylation by "writer" (KMT) and "eraser" (KDM) enzymes.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

Caption: A typical bottom-up proteomics workflow for the analysis of N(6),N(6)-dimethyl-L-lysine.

Concluding Remarks and Future Directions

N(6),N(6)-Dimethyl-L-lysine has firmly established itself as a pivotal post-translational modification with far-reaching implications for cellular regulation. Its roles in epigenetic control of gene expression, modulation of non-histone protein function, and intermediary metabolism highlight its central position in cellular homeostasis. The continued development of sophisticated analytical methodologies, particularly in mass spectrometry and antibody-based assays, will undoubtedly uncover novel sites of dimethylation and further elucidate the intricate mechanisms by which this modification exerts its biological effects. For researchers and drug development professionals, a comprehensive understanding of N(6),N(6)-dimethyl-L-lysine biology is paramount for the identification of novel therapeutic targets and the development of innovative strategies to combat a range of human diseases.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ENZYME - 2.1.1.366 [histone H3]-N(6),N(6)-dimethyl-lysine(9) N-methyltransferase [enzyme.expasy.org]

- 5. Genetically directing ɛ-N, N-dimethyl-L-lysine in recombinant histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genepath.med.harvard.edu [genepath.med.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Nonhistone Lysine Methylation in the Regulation of Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N6-Trimethyl-lysine metabolism. 3-Hydroxy-N6-trimethyl-lysine and carnitine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-Trimethyl-lysine metabolism. 3-Hydroxy-N6-trimethyl-lysine and carnitine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carnitine biosynthesis. Hydroxylation of N6-trimethyl-lysine to 3-hydroxy-N6-trimethyl-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nebiolab.com [nebiolab.com]

- 15. ELISA methods - ZELLX® [zellx.de]

- 16. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Subtle Signature: A Technical Guide to the Natural Occurrence of N(6),N(6)-Dimethyl-L-lysine in Proteins

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, expanding the functional capacity of the proteome far beyond the genetic code. Among these, the methylation of lysine residues has emerged as a pivotal signaling mark, influencing protein stability, protein-protein interactions, and cellular localization. This in-depth technical guide focuses on a specific PTM: N(6),N(6)-dimethyl-L-lysine. Once considered primarily a hallmark of histone proteins in the context of epigenetic regulation, it is now evident that this modification is widespread, affecting a diverse array of non-histone proteins and playing crucial roles in fundamental cellular processes. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic machinery governing lysine dimethylation, its diverse biological functions, detailed analytical strategies for its detection and quantification, and its emerging therapeutic relevance.

Introduction: Beyond the Histone Code

N(6),N(6)-dimethyl-L-lysine is a derivative of the amino acid L-lysine where two methyl groups are covalently attached to the epsilon-amino group of the side chain[1][2]. This modification is subtle, adding only 28 Daltons to the mass of the lysine residue and preserving its positive charge at physiological pH. However, this seemingly minor alteration has profound functional consequences.

Historically, the study of lysine methylation has been dominated by its role in histone biology. Specific patterns of histone lysine methylation, including dimethylation, are integral to the "histone code," a complex system of PTMs that dictates chromatin structure and gene accessibility[3]. For instance, the dimethylation of lysine 9 on histone H3 (H3K9me2) is a well-established mark of transcriptionally silenced heterochromatin.

Recent advancements in proteomics, particularly in mass spectrometry, have revealed that lysine dimethylation is not restricted to histones. A growing number of non-histone proteins are now known to be substrates for this modification, implicating N(6),N(6)-dimethyl-L-lysine in a wide range of cellular processes, including DNA damage response, signal transduction, and the regulation of transcription factor activity[4][5][6][7]. This guide will delve into the molecular mechanisms underlying the deposition, removal, and functional interpretation of this critical PTM on both histone and non-histone substrates.

The Enzymatic Machinery: Writers and Erasers of the Dimethyl Mark

The dynamic nature of N(6),N(6)-dimethyl-L-lysine as a regulatory mark is maintained by the coordinated action of two families of enzymes: protein lysine methyltransferases (KMTs) that "write" the mark, and protein lysine demethylases (KDMs) that "erase" it.

Protein Lysine Methyltransferases (KMTs)

KMTs catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of a lysine residue. Most known KMTs possess a highly conserved catalytic domain known as the SET domain. The substrate specificity of these enzymes is crucial for their biological function and is determined by the amino acid sequence surrounding the target lysine.

Key KMTs responsible for generating dimethyl-lysine include:

-

G9a (EHMT2) and GLP (EHMT1): These enzymes are the primary writers of H3K9me1 and H3K9me2 in euchromatin and are essential for transcriptional repression. They often function as a heterodimeric complex. G9a has also been shown to methylate a variety of non-histone substrates, typically recognizing an Arg-Lys (RK) sequence motif[8][9][10]. Non-histone targets include CDYL1, WIZ, and G9a itself (automethylation)[8][9][11].

-

SUV39H1: This KMT is a key player in the formation of constitutive heterochromatin, primarily catalyzing the trimethylation of H3K9. However, it can also generate H3K9me2. SUV39H1 has also been found to methylate non-histone proteins involved in chromatin regulation and V(D)J recombination, such as RAG2 and SET8[12][13][14][15][16].

Caption: Enzymatic addition of two methyl groups to a lysine residue.

Protein Lysine Demethylases (KDMs)

The discovery of KDMs confirmed that lysine methylation is a reversible and dynamic process. There are two main families of KDMs that can remove dimethyl marks:

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme is a flavin-dependent amine oxidase that removes mono- and dimethyl groups from H3K4 and H3K9[1][17][18][19]. LSD1 is unable to demethylate trimethylated lysine due to its catalytic mechanism[20]. It plays a critical role in regulating the activity of the tumor suppressor protein p53 by demethylating it at lysine 370[21].

-

Jumonji C (JmjC) Domain-Containing Demethylases: This is a large family of enzymes that utilize iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze demethylation. Unlike LSD1, JmjC-containing enzymes can remove mono-, di-, and trimethyl groups[3][22]. For example, members of the KDM6 family, such as KDM6A (UTX) and KDM6B (JMJD3), specifically demethylate H3K27me2/me3[8][13][23][24].

Biological Functions and Significance of N(6),N(6)-Dimethyl-L-lysine

The functional consequences of lysine dimethylation are context-dependent and are primarily mediated through the recruitment of specific "reader" proteins that contain domains capable of recognizing the dimethylated lysine mark. These reader domains include Tudor, PWWP, and MBT domains.

Transcriptional Regulation

As mentioned, H3K9me2 and H3K27me2 are generally associated with transcriptionally repressed chromatin. These marks are recognized by reader proteins that recruit repressive complexes to silence gene expression.

Regulation of Non-Histone Proteins: The p53 Tumor Suppressor Pathway

A prime example of the critical role of N(6),N(6)-dimethyl-L-lysine in regulating non-histone proteins is the tumor suppressor p53. The activity of p53 is tightly controlled by a variety of PTMs, including methylation.

-

Activation: Dimethylation of p53 at lysine 370 (p53K370me2) serves as an activating mark. This modification promotes the interaction of p53 with the coactivator p53-binding protein 1 (53BP1) through its tandem Tudor domains[21]. This interaction enhances the transcriptional activity of p53, leading to the expression of genes involved in cell cycle arrest and apoptosis[21][25][26].

-

Repression: The activating p53K370me2 mark can be removed by the lysine demethylase LSD1. By demethylating p53K370me2, LSD1 inhibits the p53-53BP1 interaction, thereby repressing p53's transcriptional activity and its ability to induce apoptosis[21].

This dynamic interplay of methylation and demethylation provides a sophisticated mechanism for fine-tuning the p53 response to cellular stress.

Caption: p53 activity is modulated by K370 dimethylation.

Other Non-Histone Protein Targets

The list of non-histone proteins regulated by dimethylation is continually expanding. For instance, components of the NF-κB signaling pathway, which is central to inflammation and immunity, are also subject to lysine methylation, adding another layer of regulatory complexity[2][27][28].

| Protein | Dimethylated Lysine Site | Function of Dimethylation | "Writer" (KMT) | "Eraser" (KDM) |

| Histone H3 | K9 | Transcriptional Repression, Heterochromatin formation | G9a, GLP, SUV39H1 | LSD1, JmjC family |

| p53 | K370 | Transcriptional Activation, Recruitment of 53BP1 | Unknown | LSD1 |

| G9a | K239 | Creates a binding site for HP1 proteins | G9a (automethylation) | Not identified |

| CDYL1 | Multiple | Transcriptional co-repressor function | G9a | Not identified |

| WIZ | Multiple | Role in G9a-mediated gene silencing | G9a | Not identified |

Table 1: Examples of Proteins with N(6),N(6)-Dimethyl-L-lysine Sites and Their Functions.

Analytical Strategies for Detection and Quantification

The low stoichiometry and subtle mass shift of lysine dimethylation present analytical challenges. A multi-pronged approach, often combining immunoaffinity enrichment with mass spectrometry, is typically required for the confident identification and quantification of this PTM.

Sources

- 1. What are KDM1A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural basis of SETD6-mediated regulation of the NF-kB network via methyl-lysine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-domain analysis of JmjN-JmjC and PHD-JmjC lysine demethylases: Detecting an inter-domain evolutionary stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine methylation signaling of non-histone proteins in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond histones - the expanding roles of protein lysine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonhistone Lysine Methylation in the Regulation of Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein lysine methyltransferase G9a acts on non-histone targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein lysine methyltransferase G9a acts on non-histone targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The SUV39H1 Protein Lysine Methyltransferase Methylates Chromatin Proteins Involved in Heterochromatin Formation and VDJ Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. uniprot.org [uniprot.org]

- 16. Regulation of the SUV39H Family Methyltransferases: Insights from Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KDM1A - Wikipedia [en.wikipedia.org]

- 21. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regulation of p53 function by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. portlandpress.com [portlandpress.com]

- 27. mdpi.com [mdpi.com]

- 28. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical properties of N(6),N(6)-Dimethyl-L-lysine.

An In-depth Technical Guide to the Biochemical Properties of N(6),N(6)-Dimethyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6),N(6)-Dimethyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by the presence of two methyl groups on the epsilon (ε) amino group of the lysine side chain.[1][2] While it is considered a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, it is a significant product of post-translational modification (PTM). This modification, known as lysine dimethylation, plays a crucial role in regulating the function and interactions of various proteins, most notably histones, thereby influencing chromatin structure and gene expression. Understanding the biochemical properties of N(6),N(6)-Dimethyl-L-lysine is fundamental for research in epigenetics, cell signaling, and drug discovery. This guide provides a comprehensive overview of its physicochemical characteristics, metabolic pathways, biological roles, and the analytical techniques used for its study.

Physicochemical Properties

N(6),N(6)-Dimethyl-L-lysine is an L-alpha-amino acid.[2] At a physiological pH of 7.3, it exists predominantly as N(6),N(6)-dimethyl-L-lysinium.[3] Its chemical structure and properties are well-defined, providing a basis for its biological reactivity and the analytical methods for its detection.

| Property | Value | Source |

| Molecular Formula | C8H18N2O2 | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2][4] |

| Monoisotopic Mass | 174.136827821 Da | [1][2][4] |

| IUPAC Name | (2S)-2-amino-6-(dimethylamino)hexanoic acid | [1][2] |

| CAS Number | 2259-86-1 | [1][5] |

| pKa (Strongest Basic) | 9.98 | [4] |

| Polar Surface Area | 66.56 Ų | [4] |

Biosynthesis and Metabolism

The presence of N(6),N(6)-Dimethyl-L-lysine in biological systems is primarily the result of enzymatic protein modification and subsequent degradation.

Biosynthesis via Post-Translational Modification

N(6),N(6)-Dimethyl-L-lysine is formed by the post-translational modification of lysine residues within proteins. This process is catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs). The reaction involves the sequential transfer of methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of a lysine residue.[6] This can result in mono-, di-, or trimethylated lysine. The formation of dimethyllysine is a critical step in many regulatory pathways.

The general enzymatic reaction is as follows:

-

Monomethylation: Protein-Lysine + SAM → Protein-N(6)-Methyl-L-lysine + S-adenosyl-L-homocysteine (SAH)

-

Dimethylation: Protein-N(6)-Methyl-L-lysine + SAM → Protein-N(6),N(6)-Dimethyl-L-lysine + SAH

Catabolism

Free N(6),N(6)-Dimethyl-L-lysine is released into the cellular pool during the degradation of proteins. While the catabolism of L-lysine is well-documented through pathways like the saccharopine and pipecolate pathways in different tissues, the specific degradation routes for dimethyllysine are less clear.[7] Some enzymes, such as N6-methyl-lysine oxidase, act on monomethylated lysine to produce L-lysine and formaldehyde. It is plausible that specific demethylases or oxidases exist to process dimethyllysine, potentially converting it back to monomethyllysine or lysine, or channeling it into other metabolic pathways. However, the dimethylated form can be relatively stable, and its accumulation may have physiological consequences.

Biological Functions and Significance

The primary role of N(6),N(6)-dimethylation of lysine is to alter the properties of proteins, thereby modulating their function.

-

Epigenetic Regulation: Dimethylation of specific lysine residues on histone tails (e.g., H3K9me2, H3K36me2) is a key epigenetic mark. These modifications can create binding sites for specific "reader" proteins that contain domains like chromodomains, leading to the recruitment of protein complexes that can either activate or repress gene transcription.

-

Protein-Protein Interactions: The addition of two methyl groups to the lysine side chain alters its size, hydrophobicity, and charge, preventing other modifications like ubiquitination or acetylation at the same site.[8] This modification can serve as a docking site for other proteins, influencing the assembly of larger protein complexes and cellular signaling.

-

Cellular Signaling: Lysine methylation is not limited to histones and has been identified on numerous non-histone proteins. This suggests a broader role for N(6),N(6)-dimethyllysine in regulating diverse cellular processes such as DNA replication and repair, and cell cycle control. Altered levels of protein lysine methylation have been implicated in various diseases, including cancer and neurodegenerative disorders.[9][10]

Analytical Methodologies

The accurate detection and quantification of N(6),N(6)-Dimethyl-L-lysine, both in its free form and within proteins, are crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10][11]

Quantitative Analysis by LC-MS/MS

LC-MS/MS allows for the separation, identification, and quantification of N(6),N(6)-Dimethyl-L-lysine from complex biological matrices.

Table of Typical LC-MS/MS Parameters for N(6),N(6)-Dimethyl-L-lysine Analysis:

| Parameter | Value | Reference |

| Precursor Ion ([M+H]+) | 175.1 m/z | [1][12] |

| Product Ion | 84.1 m/z | [1][12] |

| Collision Energy (CE) | 26 eV | [12] |

| Column | C8 or C18 reverse-phase | [12] |

| Mobile Phase A | Water with 10 mM HFBA or 0.1% Formic Acid | [12] |

| Mobile Phase B | Acetonitrile with 10 mM HFBA or 0.1% Formic Acid | [12] |

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol provides a self-validating system for the analysis of total N(6),N(6)-Dimethyl-L-lysine from protein samples. The inclusion of a stable isotope-labeled internal standard is critical for accurate quantification, correcting for variations in sample preparation and instrument response.

Step 1: Protein Hydrolysis

-

Quantify Protein: Determine the total protein concentration of your sample (e.g., cell lysate, tissue homogenate) using a standard protein assay (e.g., BCA).

-

Spike Internal Standard: Add a known amount of stable isotope-labeled N(6),N(6)-Dimethyl-L-lysine (e.g., ¹³C₆,¹⁵N₂-labeled) to the protein sample. This is a crucial step for accurate quantification.

-

Acid Hydrolysis: Add 6 M HCl to the sample.

-

Incubation: Heat the sample at 110°C for 24 hours in a vacuum-sealed tube to hydrolyze proteins into their constituent amino acids.

-

Drying: Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Resuspend the dried amino acid mixture in the LC-MS/MS starting mobile phase.

Step 2: LC-MS/MS Analysis

-

Injection: Inject the reconstituted sample onto the LC system.

-

Chromatographic Separation: Separate the amino acids using a reverse-phase column with a gradient elution profile.

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the endogenous N(6),N(6)-Dimethyl-L-lysine and the stable isotope-labeled internal standard.

-

Quantification: Calculate the concentration of N(6),N(6)-Dimethyl-L-lysine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Clinical Significance and Future Directions

The study of N(6),N(6)-Dimethyl-L-lysine and the enzymes that regulate its levels holds significant promise for clinical applications.

-

Biomarker of Disease: Alterations in the levels of free or protein-bound N(6),N(6)-Dimethyl-L-lysine may serve as biomarkers for various pathological states, including cancer and inflammatory diseases.[9] For instance, Nε-(carboxymethyl)lysine (CML), another modified lysine, is a known biomarker of general oxidative stress.[13]

-

Therapeutic Targets: The enzymes responsible for adding or removing the dimethyl mark on lysine residues (PKMTs and lysine demethylases) are emerging as important targets for drug development. Modulating the activity of these enzymes could offer new therapeutic strategies for diseases driven by epigenetic dysregulation.

Future research will likely focus on elucidating the full spectrum of proteins modified by dimethyllysine, understanding the specific catabolic pathways for this molecule, and validating its potential as a clinical biomarker. The continued development of advanced analytical techniques will be paramount to these efforts.

References

-

PubChem. (n.d.). N(6),N(6)-Dimethyl-L-lysine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N(6),N(6)-dimethyl-L-lysinium. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for N6,N6-dimethyllysine (HMDB0341183). Retrieved from [Link]

-

Wikipedia. (n.d.). N6-methyl-lysine oxidase. Retrieved from [Link]

-

Human Metabolome Database. (2009). Showing metabocard for Ne,Ne dimethyllysine (HMDB0013287). Retrieved from [Link]

-

Wikidata. (n.d.). N(6),N(6)-dimethyl-L-lysine. Retrieved from [Link]

-

Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). (n.d.). Analysis of Lys and Arg PTMs via LC-MS/MS. Retrieved from [Link]

-

PubChemLite. (n.d.). N(6),n(6)-dimethyl-l-lysine (C8H18N2O2). Retrieved from [Link]

-

Tews, J. K., & Harper, A. E. (2008). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Neurochemical Research, 33(12), 2373–2380. Retrieved from [Link]

-

Gao, W., Su, J., Yang, H., Zhao, X., Liu, J., Wang, Z., & Wang, Q. (2025). A novel boronic acid-based fluorescent sensor for the selective detection of L-lysine in food samples and cells. RSC Advances, 15, 10453-10459. Retrieved from [Link]

-

Chem-Impex. (n.d.). Nε-Dimethyl-L-lysine hydrochloride. Retrieved from [Link]

-

Pundir, C. S., & Chaudhary, R. (2021). A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. International Journal of Biological Macromolecules, 186, 918-931. Retrieved from [Link]

-

Cai, H., & Tipton, P. A. (1998). Characterization of acetyl-CoA: L-lysine N6-acetyltransferase, which catalyses the first step of carbon catabolism from lysine in Saccharomyces cerevisiae. The Biochemical journal, 335 ( Pt 2)(Pt 2), 337–343. Retrieved from [Link]

-

Jiang, T. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Retrieved from [Link]

-

Thorpe, S. R., & Baynes, J. W. (2002). Nε-(carboxymethyl)lysine (CML) as a Biomarker of Oxidative Stress in Long-Lived Tissue Proteins. In Methods in Molecular Biology (pp. 133-140). Humana Press. Retrieved from [Link]

Sources

- 1. N(6),N(6)-Dimethyl-L-lysine | C8H18N2O2 | CID 193344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. N(6),N(6)-dimethyl-L-lysinium | C8H19N2O2+ | CID 7022316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. N(6),N(6)-dimethyl-L-lysine - Wikidata [wikidata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N ε-(carboxymethyl)lysine (CML) as a Biomarker of Oxidative Stress in Long-Lived Tissue Proteins | Springer Nature Experiments [experiments.springernature.com]

The Orchestrators of Demethylation: A Technical Guide to Demethylases Targeting N(6),N(6)-Dimethyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Static Mark

For many years, histone methylation was considered a permanent, static epigenetic modification, a fixed signature dictating gene expression. The discovery of histone demethylases shattered this paradigm, revealing a dynamic and exquisitely regulated process. These enzymes, acting as molecular erasers, remove methyl groups from lysine residues, thereby playing a pivotal role in a vast array of cellular processes, from transcriptional regulation and DNA repair to cell differentiation and the development of diseases such as cancer.[1][2] This guide provides an in-depth exploration of the demethylases that specifically target N(6),N(6)-Dimethyl-L-lysine, a modification predominantly found on histone tails but also on other non-histone proteins. We will delve into the two major families of enzymes responsible for this activity: the Flavin-adenine dinucleotide (FAD)-dependent Lysine-Specific Demethylase 1 (LSD1/KDM1A) and the Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases. This document will serve as a technical resource, elucidating their biochemical mechanisms, substrate specificities, and roles in cellular signaling, while also providing detailed, field-proven experimental protocols for their study.

Chapter 1: The Two Major Classes of N(6),N(6)-Dimethyl-L-lysine Demethylases

The removal of a methyl group from a dimethylated lysine is a chemically challenging feat. Two distinct enzyme families have evolved to accomplish this, each with a unique catalytic mechanism and substrate specificity.

The Amine Oxidase Family: KDM1A/LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, a landmark finding that reshaped our understanding of epigenetic regulation.[3] As a member of the FAD-dependent monoamine oxidase family, LSD1 catalyzes the demethylation of mono- and di-methylated lysine residues through an oxidative process.[4]

Mechanism of Action: The catalytic cycle of LSD1 involves the FAD cofactor acting as a hydride acceptor from the methyl group of the lysine substrate. This generates an iminium cation intermediate, which is subsequently hydrolyzed to release formaldehyde and the demethylated lysine.[5] The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[6] A crucial limitation of this mechanism is the requirement for a lone pair of electrons on the lysine's nitrogen atom, which means LSD1 cannot demethylate trimethylated lysines.[7]

Substrate Specificity: LSD1 primarily targets di- and mono-methylated Histone 3 Lysine 4 (H3K4me2/1) and Histone 3 Lysine 9 (H3K9me2/1).[4] Its activity is often context-dependent and influenced by its association with different protein complexes. For instance, when complexed with the CoREST repressor, LSD1 efficiently demethylates H3K4me2/1, leading to transcriptional repression.[8] Conversely, in association with androgen or estrogen receptors, LSD1 can demethylate H3K9me2/1, resulting in transcriptional activation.[9]

Beyond histones, a growing body of evidence indicates that LSD1 can also demethylate non-histone substrates, including the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and the transcription factor E2F1.[4][10] This expansion of its substrate repertoire highlights the diverse cellular pathways regulated by LSD1.

The Dioxygenase Superfamily: Jumonji C (JmjC) Domain-Containing Demethylases

The Jumonji C (JmjC) domain-containing proteins represent a large and diverse superfamily of demethylases.[11] Unlike LSD1, these enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases.[9]

Mechanism of Action: The catalytic mechanism of JmjC demethylases involves the Fe(II) center in the active site coordinating with α-KG and molecular oxygen. This facilitates the hydroxylation of the methyl group on the lysine substrate, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield the demethylated lysine and formaldehyde.[9][12] This mechanism does not require a protonated nitrogen and thus allows JmjC enzymes to demethylate mono-, di-, and trimethylated lysines.[11]

Substrate Specificity and Subfamilies: The JmjC family is extensive, with over 30 members in humans, which are categorized into several subfamilies based on sequence homology and domain architecture.[13] These subfamilies exhibit distinct substrate specificities. For example:

-

KDM4 (JMJD2) Subfamily: Members like KDM4A, KDM4B, and KDM4C are known to demethylate H3K9me3/2 and H3K36me3/2.[14]

-

PHF8: This demethylase shows specificity for H3K9me2 and H4K20me1.[13]

-

KDM3 (JHDM2) Subfamily: These enzymes primarily target H3K9me2/1.[13]

Similar to LSD1, some JmjC demethylases have also been shown to act on non-histone substrates. For instance, JMJD2A-C can demethylate trimethylated lysine residues on proteins such as WIZ, CDYL1, and G9a, which are components of transcription repression complexes.[15]

Chapter 2: Investigating Demethylase Activity: Experimental Protocols

The study of demethylases requires robust and reliable methods for their expression, purification, and the assessment of their enzymatic activity. This chapter provides detailed protocols for researchers to investigate these critical enzymes.

Expression and Purification of Recombinant Demethylases

Obtaining highly pure and active recombinant demethylase is the foundational step for in vitro studies.

This protocol describes the expression of N-terminally His-tagged KDM1A in E. coli and its subsequent purification.

Protocol:

-

Transformation: Transform a pET-15b vector containing the KDM1A gene into E. coli BL21(DE3) cells.

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours. The lower temperature helps to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged KDM1A with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 25 mM HEPES-Na pH 7.4, 200 mM NaCl, 1 mM β-mercaptoethanol) and store at -80°C in aliquots containing glycerol.[16]

This protocol outlines a method for the purification of a JmjC demethylase, which often requires careful handling to maintain the integrity of the Fe(II) cofactor.[17]

Protocol:

-

Expression: Similar to KDM1A, express the JmjC demethylase in E. coli.

-

Lysis and Clarification: Lyse the cells in a buffer containing 20 mM Tris-HCl pH 7.5, 500 mM NaCl, and 5 mM imidazole.

-

Affinity Chromatography: Purify the protein using a Ni-NTA column.

-

Tag Cleavage (Optional): If a cleavable tag is used, incubate the eluted protein with a specific protease (e.g., TEV protease) to remove the tag.

-

Second Affinity Chromatography: Pass the cleaved protein solution through the Ni-NTA column again to remove the protease and any uncleaved protein.[17]

-

Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.5).[17] This step is crucial for removing aggregates and ensuring a homogenous protein preparation.

-

Concentration and Storage: Concentrate the purified protein and store at -80°C.

Enzymatic Activity Assays

A variety of assays can be employed to measure the activity of demethylases, each with its own advantages and limitations.

This is a continuous, fluorescence-based assay that detects the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.[6][18]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5), horseradish peroxidase (HRP), Amplex® Red reagent, and the dimethylated lysine substrate (e.g., a dimethylated H3K4 peptide).

-

Enzyme Addition: Initiate the reaction by adding purified KDM1A/LSD1 to the wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.[19]

This continuous fluorescent assay measures the formaldehyde produced during the JmjC-mediated demethylation by coupling it to a formaldehyde dehydrogenase (FDH) reaction.[20]

Protocol:

-

Reaction Mixture: In a quartz cuvette or 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5), NAD+, formaldehyde dehydrogenase, the dimethylated lysine substrate, Fe(II) (as ferrous ammonium sulfate), and α-ketoglutarate.

-

Enzyme Addition: Start the reaction by adding the purified JmjC demethylase.

-

Fluorescence/Absorbance Measurement: Monitor the production of NADH by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time. The rate of NADH production is directly proportional to the demethylase activity.

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based assay suitable for high-throughput screening.

Protocol:

-

Enzymatic Reaction: Incubate the demethylase with a biotinylated dimethylated peptide substrate in an assay buffer.

-

Detection: Stop the reaction and add AlphaLISA® Acceptor beads conjugated to an antibody that specifically recognizes the demethylated product, along with Streptavidin-coated Donor beads.

-

Signal Generation: In close proximity, the Donor beads, upon excitation at 680 nm, release singlet oxygen molecules that activate the Acceptor beads, resulting in light emission at 615 nm. The intensity of the emitted light is proportional to the amount of demethylated product.

Chapter 3: Demethylases in Cellular Signaling and Disease

The dynamic regulation of lysine methylation by demethylases is integral to numerous signaling pathways, and their dysregulation is frequently implicated in human diseases, particularly cancer.[1][2]

Role in Cancer

Both KDM1A/LSD1 and various JmjC demethylases are often overexpressed in a wide range of cancers, where they can function as oncogenes by repressing tumor suppressor genes or activating oncogenic pathways.[1][2] For instance, LSD1 has been shown to be a direct target of the oncoprotein c-Myc and is involved in silencing tumor suppressor genes.[2] Similarly, members of the KDM4 family are frequently amplified in cancers and contribute to tumorigenesis.[1] This has made demethylases attractive targets for the development of novel anti-cancer therapies.

Signaling Pathways

Demethylases are key nodes in complex signaling networks. For example, in colorectal cancer, KDM5B has been shown to modulate the Wnt/β-catenin signaling pathway by regulating the expression of key target genes.[21] In breast cancer, KDM3A can reactivate the p53 tumor suppressor pathway.[10] Understanding these intricate connections is crucial for developing targeted therapeutic strategies.

Chapter 4: Therapeutic Targeting of Demethylases

The critical role of demethylases in cancer has spurred significant efforts in the development of small molecule inhibitors.

KDM1A/LSD1 Inhibitors

A number of LSD1 inhibitors have been developed, broadly classified as either covalent or non-covalent inhibitors. Many of the covalent inhibitors are based on the structure of monoamine oxidase inhibitors. These compounds have shown promise in preclinical and clinical studies for various cancers.

JmjC Demethylase Inhibitors

The development of inhibitors for JmjC demethylases has largely focused on compounds that chelate the Fe(II) ion in the active site or compete with the α-ketoglutarate cofactor.[14] These inhibitors have also demonstrated anti-cancer activity in various models.

Quantitative Data on Demethylase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of selected compounds against members of the KDM4 family.

| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |

| NCDM-32B | KDM4A | 3.0 | Enzyme Assay | [22] |

| NCDM-32B | KDM4C | 1.0 | Enzyme Assay | [22] |

| ML324 | KDM4B | 4.9 | AlphaScreen® | [23] |

| JIB-04 | KDM4A-E | 0.29 - 1.1 | ELISA | [24] |

| QC6352 | KDM4A-D | 0.035 - 0.104 | Not Specified | [14] |

| Compound 24a | KDM4A-E | 4 - 8 | FDH-based | [24] |

| Compound 24b | KDM4E | 0.9 | FDH-based | [24] |

| Compound 12 | KDM4B | 0.031 | AlphaScreen | [24] |

| B3 | KDM4B | 0.01 | Fluorometric | [24] |

| SD70 | KDM4C | 30 | Antibody-based | [24] |

Visualizing the Concepts

Diagrams are essential tools for understanding complex biological processes and experimental workflows.

KDM1A/LSD1 Catalytic Cycle

Caption: The catalytic cycle of KDM1A/LSD1.

JmjC Demethylase Catalytic Mechanism

Caption: The catalytic mechanism of JmjC domain-containing demethylases.

Workflow for Demethylase Inhibitor Screening

Caption: A typical workflow for the screening and development of demethylase inhibitors.

Conclusion and Future Perspectives

The field of histone demethylase research has rapidly evolved, transforming our understanding of epigenetic regulation from a static to a highly dynamic process. The demethylases that act on N(6),N(6)-Dimethyl-L-lysine, namely KDM1A/LSD1 and the JmjC domain-containing enzymes, are central players in this dynamic landscape. Their profound involvement in cellular signaling and the pathogenesis of diseases like cancer has established them as promising therapeutic targets.

This guide has provided a comprehensive technical overview of these enzymes, from their fundamental biochemical mechanisms to detailed experimental protocols for their study. The continued exploration of their non-histone substrates, the elucidation of their roles in complex biological networks, and the development of more specific and potent inhibitors will undoubtedly pave the way for novel therapeutic interventions in a range of human diseases. The methodologies and insights presented here are intended to empower researchers, scientists, and drug development professionals to contribute to this exciting and rapidly advancing field.

References

-

Whetstine, J. R., Nottke, A., Lan, F., Huarte, M., Iwase, S., Shi, Y., & Struhl, K. (2006). A new protein family of histone demethylases. Cell, 125(3), 467-476.

-

Yang, M., Gocke, C. B., Luo, X., Borek, D., Tomchick, D. R., Machius, M., Otwinowski, Z., & Yu, H. (2006). Structural basis for CoREST-dependent demethylation of nucleosomes by the human LSD1 histone demethylase. Molecular cell, 23(3), 377-387.

-

Stavropoulos, P., Blobel, G., & Hoelz, A. (2006). Crystal structure and mechanism of human lysine-specific demethylase-1. Nature structural & molecular biology, 13(7), 626-632.

-

Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Cole, P. A., & Casero, R. A. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.

-

Shi, Y. J., Matson, C., Lan, F., Iwase, S., Baba, T., & Shi, Y. (2005). Regulation of LSD1 histone demethylase activity by its associated factors. Molecular cell, 19(6), 857-864.

-

Luo, X., Liu, Y., Kubicek, S., Myllyharju, J., Tumber, A., Ng, S., Che, K. H., Podoll, J., Heightman, T. D., Oppermann, U., Schreiber, S. L., & Wang, X. (2011). A selective inhibitor of the JmjC domain-containing histone demethylase KDM4/JMJD2. Journal of the American Chemical Society, 133(25), 9451-9456.

-

Forneris, F., Binda, C., Vanoni, M. A., Battaglioli, E., & Mattevi, A. (2007). Human histone demethylase LSD1 reads the histone code. The Journal of biological chemistry, 282(28), 20070-20074.

-

Stavropoulos, P., Blobel, G., & Hoelz, A. (2006). Crystal structure of the human LSD1/CoREST complex. Proceedings of the National Academy of Sciences of the United States of America, 103(40), 14698-14703.

-

Vianello, P., Sartori, L., Caglioti, C., Ciossani, G., Cappa, A., Dondio, G., ... & Mattevi, A. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. ACS medicinal chemistry letters, 9(5), 453-457.

-

Rose, N. R., Ng, S. S., Mecinović, J., Lienard, B. M., Bello, S. H., Sun, Z., ... & Schofield, C. J. (2012). Purification and assay protocols for obtaining highly active Jumonji C demethylases. Analytical biochemistry, 420(1), 48-53.

-

Blair, L. P., Ge, W., & Kuno, T. (2011). LSD1 histone demethylase assays and inhibition. Methods in molecular biology (Clifton, N.J.), 791, 175-188.

-

Cusabio. (n.d.). Histone demethylases: LSD and JmjC Families. CUSABIO.

-

Lan, F., Nottke, A. C., & Shi, Y. (2008). Developmental roles of the histone lysine demethylases. Current opinion in cell biology, 20(3), 319-326.

-

Amente, S., Lania, L., & Majello, B. (2013). Histone demethylase modulation: Epigenetic strategy to combat cancer progression. Cancers, 5(2), 597-622.

-

Yu, T., Gan, S., Wang, Y., Wu, Y., & Meng, G. (2019). Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis. Journal of immunology research, 2019.

-

Rotili, D., & Mai, A. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International journal of molecular sciences, 24(6), 5368.

-

Li, N., & Li, Y. (2021). Demystifying the Role of Histone Demethylases in Colorectal Cancer: Mechanisms and Therapeutic Opportunities. Cancers, 13(16), 4095.

-

Creative Diagnostics. (n.d.). Histone Demethylation Pathway. Creative Diagnostics.

-

Wagner, T., & Jung, M. (2012). Histone demethylases and their roles in cancer epigenetics. Journal of experimental & clinical cancer research, 31(1), 1-10.

-

Mandl, M., & Goemoery, A. (2023). Epigenetic Modifiers: Exploring the Roles of Histone Methyltransferases and Demethylases in Cancer and Neurodegeneration. International journal of molecular sciences, 24(13), 10831.

-

Nicholson, T. B., & Trievel, R. C. (2016). Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. Biochemistry, 55(13), 2005-2016.

-

Zheng, Y. C., Ma, J. J., Wang, Z. Y., Li, J., Jiang, B., & Liu, H. M. (2023). Recent advances with KDM4 inhibitors and potential applications. Acta Pharmaceutica Sinica B, 13(10), 4053-4075.

-

Ganesan, A. (2012). Chemical biology of lysine demethylases. Chemical Society reviews, 41(22), 7401-7417.

-

Accari, S. L., & Fisher, P. R. (2015). Jumonji C demethylases in cellular senescence. International review of cell and molecular biology, 319, 165-220.

-

ResearchGate. (n.d.). Work flow of amplex red coupled assay for LSD1.

-

Synapse. (2024, June 25). What are JumonjiC-domain histone demethylase modulators and how do they work?.

-

Liu, X., Wang, C., Liu, W., Li, J., Li, C., Kou, X., ... & Chen, S. (2022). Evolutionary History and Functional Diversification of the JmjC Domain-Containing Histone Demethylase Gene Family in Plants. International Journal of Molecular Sciences, 23(8), 4192.

-

ResearchGate. (n.d.). Kinetic parameters of the LSD1 and LSD1-8a mutants.

-

Pilka, E. S., James, T., & Hergovich, J. (2015). Structural definitions of Jumonji family demethylase selectivity. Drug discovery today, 20(6), 743-749.

-

Ge, J., & Wang, J. (2017). Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview. Oncotarget, 8(52), 90547.

-

Kokura, K., Sun, L., & Fang, J. (2015). Expression, purification, and biochemical analysis of the LSD1/KDM1A histone demethylase. Methods in molecular biology (Clifton, N.J.), 1292, 123-134.

-

Scilit. (n.d.). A Comprehensive Review of Lysine-Specific Demethylase 1 and its Roles in Cancer.

-

Hoekstra, M., & Biggar, K. K. (2022). Evaluation of Jumonji C lysine demethylase substrate preference to guide identification of in vitro substrates. STAR protocols, 3(2), 101271.

-

ResearchGate. (n.d.). Summary of Kinetic Parameters Obtained for the Demethylation of K4meK9 by CoREST.

-

Le, D. D., Mecinović, J., & Schofield, C. J. (2018). Investigating the N-terminal linker histone H1 subtypes as substrates for JmjC lysine demethylases. MedChemComm, 9(4), 675-681.

-

NIH. (n.d.). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors.

-

Zwergel, C., Stazi, G., Valente, S., & Mai, A. (2016). Activity-dependent Regulation of Histone Lysine Demethylase KDM1A by a Putative Thiol/Disulfide Switch. The Journal of biological chemistry, 291(11), 5635-5646.

-

ResearchGate. (n.d.). Molecular models of KDM4 inhibitors.

-

Liu, Y., Li, Q., Wang, L., Liu, Y., & Li, D. (2012). Purification, crystallization and preliminary crystallographic analysis of histone lysine demethylase NO66 from Homo sapiens. Acta crystallographica Section F, Structural biology and crystallization communications, 68(Pt 10), 1238-1240.

-

Wikipedia contributors. (2023, December 18). KDM1A. In Wikipedia, The Free Encyclopedia.

-

eScholarship.org. (n.d.). Recent developments in catalysis and inhibition of the Jumonji histone demethylases.

-

NIH Molecular Libraries Program. (n.d.). Table 1, LSD1 histone demethylaseassay protocol.

-

Thermo Fisher Scientific. (n.d.). Amplex® Red Enzyme Assays.

-

Le, D. D., Kawamura, A., & Schofield, C. J. (2024). JmjC catalysed histone H2a N-methyl arginine demethylation and C4-arginine hydroxylation reveals importance of sequence-reactivity relationships. Nature Communications, 15(1), 1-13.

-

Agger, K., Christensen, J., Cloos, P. A., & Helin, K. (2007). Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases. Nature, 449(7163), 731-734.

-

Amente, S., Bertoni, A., Morano, A., Lania, L., & Majello, B. (2011). Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma. Oncotarget, 2(6), 449.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Histone demethylases and their roles in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms involved in the regulation of histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Mechanistic and structural studies of KDM‐catalysed demethylation of histone 1 isotype 4 at lysine 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 [ahweb.caltech.edu]

- 8. Crystal Structure of the LSD1/CoREST Histone Demethylase Bound to Its Nucleosome Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification of non-histone substrates for JMJD2A-C histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification, crystallization and preliminary crystallographic analysis of histone lysine demethylase NO66 from Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Amplex® Red酵素アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Purification and assay protocols for obtaining highly active Jumonji C demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: A Robust, High-Throughput Method for the Quantification of N(6),N(6)-Dimethyl-L-lysine in Biological Matrices by LC-MS/MS

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in post-translational modification analysis, metabolomics, and biomarker discovery.

Abstract: This document provides a detailed methodological guide for the sensitive and specific detection of N(6),N(6)-Dimethyl-L-lysine (DML), a significant post-translational modification and metabolite. We outline a complete workflow from sample preparation to data analysis, leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating internal standards and quality control measures to ensure data integrity. This guide is intended to provide both the procedural steps and the scientific rationale behind them, empowering researchers to achieve accurate and reproducible quantification of DML in complex biological samples.

Scientific Introduction & Method Principle

N(6),N(6)-Dimethyl-L-lysine is an L-lysine derivative where two methyl groups are attached to the side-chain amino group.[1][2] This modification, a form of protein methylation, is a critical post-translational modification (PTM) involved in the regulation of gene transcription, signal transduction, and protein turnover.[3] Beyond its role in proteomics, free DML can also be found in various biofluids, making it a potential biomarker for metabolic processes and disease states.[2]

The accurate quantification of DML is challenged by its low abundance and the complexity of biological matrices. Mass spectrometry (MS) has become the definitive analytical tool for this purpose due to its high sensitivity, specificity, and adaptability.[3] This guide details a method based on Liquid Chromatography (LC) for analyte separation, followed by tandem mass spectrometry (MS/MS) for detection. The core of this method is Multiple Reaction Monitoring (MRM) , a highly selective and sensitive MS/MS technique ideal for quantifying target molecules in complex mixtures.[4]

The overall workflow is a multi-stage process designed to isolate the analyte, separate it from interfering compounds, and then detect it based on its unique mass-to-charge ratio and fragmentation pattern.

Caption: High-level workflow for DML quantification.

Protocols: From Sample to Analysis-Ready Extract

The success of any LC-MS/MS analysis is fundamentally dependent on meticulous sample preparation.[5][6] The goal is to efficiently extract DML while removing matrix components (proteins, salts, lipids) that can cause ion suppression and contaminate the instrument. The choice between protocols depends on whether the target is free, unbound DML or total DML (including protein-bound).

Internal Standard: The Key to Accuracy

For robust quantification, a stable isotope-labeled (SIL) internal standard (IS) is essential. A compound like N(6),N(6)-Dimethyl-L-lysine-d6 (DML-d6) is ideal. The IS is added at the very beginning of sample preparation and co-purifies with the analyte. It corrects for variability in extraction efficiency and for matrix effects during ionization, as the IS and the analyte behave nearly identically but are differentiated by their mass in the spectrometer.

Protocol A: Protein Precipitation for Free DML in Biofluids (Plasma, Serum, Urine)

This method is rapid and effective for removing proteins to measure circulating, unbound DML.

Causality: Ice-cold organic solvents like acetonitrile or methanol disrupt the hydration shell of proteins, causing them to denature and precipitate out of solution. DML, being a small and polar molecule, remains in the supernatant.

Step-by-Step Protocol:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

Add 10 µL of the internal standard working solution (e.g., DML-d6 at 1 µg/mL) to the sample and vortex briefly.

-

Add 4 volumes (400 µL) of ice-cold acetonitrile.[5]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 30 minutes to maximize protein precipitation.

-

Centrifuge at >12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube, ensuring no pellet material is disturbed.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7] This step concentrates the analyte.

-

Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Acetonitrile / 5% Water / 0.1% Formic Acid). Vortex to dissolve.

-

Centrifuge one last time at >12,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol B: Acid Hydrolysis for Total DML from Protein Samples

This protocol is used to quantify DML as a post-translational modification by breaking peptide bonds and liberating all constituent amino acids.

Causality: Concentrated strong acid (6N HCl) at high temperature hydrolyzes the peptide bonds within proteins, releasing individual amino acids, including DML. Phenol is added as a scavenger to protect certain amino acids from degradation during hydrolysis.

Step-by-Step Protocol:

-

Start with a known quantity of protein (e.g., 50-100 µg) in a hydrolysis-safe tube.

-

Add 10 µL of the internal standard working solution.

-

Add 1 mL of 6N HCl containing 1% phenol.[5]

-

Evacuate the tube with nitrogen gas to remove oxygen, then seal it tightly.

-

Incubate in a dry heat block or oven at 110°C for 24 hours.[5]

-

Cool the sample to room temperature.

-

Dry the sample completely under vacuum (e.g., using a SpeedVac) to remove the HCl. This step is critical and may require several hours.

-

Reconstitute the dried hydrolysate in 200 µL of 0.1 N HCl or a solvent compatible with the subsequent analysis.

-

Proceed with steps 9-11 from Protocol A for final preparation before injection.

Instrumental Analysis: LC-MS/MS Parameters

Chromatographic separation is crucial for resolving DML from isobaric compounds, particularly other dimethylated amino acids that might share the same mass. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended for retaining and separating polar compounds like DML.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| System | UPLC or High-Performance LC System | Provides high resolution and reproducible retention times. |

| Column | HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm) | Excellent retention for polar analytes like amino acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for elution. Formic acid promotes protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for retention on HILIC. Formic acid promotes protonation. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible chromatography and reduces viscosity. |

| Injection Vol. | 5 µL | Adjustable based on sample concentration and instrument sensitivity. |

| Gradient | 95% B to 50% B over 5 min, hold 1 min, return to 95% B and re-equilibrate | A typical gradient to elute DML and clean the column. |

Mass Spectrometry Detection

The analysis is performed on a tandem mass spectrometer, typically a triple quadrupole (QqQ), operated in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Causality: DML contains two basic nitrogen atoms (the alpha-amino group and the side-chain dimethylamino group), which are readily protonated in the acidic mobile phase, making ESI in positive mode highly efficient.[8] In the mass spectrometer, the protonated molecule (the precursor ion) is selected, fragmented by collision with an inert gas, and a specific fragment ion (the product ion) is monitored. This precursor-to-product transition is highly specific to the analyte.

Caption: Conceptual diagram of DML fragmentation in MS/MS.

Table 2: Mass Spectrometry (MS/MS) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |

| N(6),N(6)-Dimethyl-L-lysine | 175.14 | 84.08 (Quantifier) | 50 | 20 | ESI+ |

| 175.14 | 56.05 (Qualifier) | 50 | 25 | ESI+ | |

| DML-d6 (Internal Std.) | 181.18 | 90.12 (Quantifier) | 50 | 20 | ESI+ |

Note: The exact m/z values are based on the monoisotopic mass of DML (C8H18N2O2), which is 174.1368 Da.[1][2] The precursor ion is [M+H]+. Collision energies are instrument-dependent and must be optimized empirically. The primary product ion at m/z 84.08 is a common and robust fragment for lysine and its derivatives.[1]

Data Analysis, Quantification, and System Validation

1. Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known DML concentrations (e.g., 1 to 1000 ng/mL) prepared in a surrogate matrix (e.g., charcoal-stripped plasma or the initial mobile phase). The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a weighting factor of 1/x is typically applied.

2. Quantification: The concentration of DML in unknown samples is determined by calculating their analyte/IS peak area ratio and interpolating the concentration from the linear regression of the calibration curve.

3. Quality Control: The validity of each analytical run must be confirmed using Quality Control (QC) samples. These are samples with known concentrations of DML (low, medium, and high) that are prepared and analyzed alongside the unknown samples. The calculated concentrations of the QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of N(6),N(6)-Dimethyl-L-lysine using LC-MS/MS. By following the detailed protocols for sample preparation and utilizing the optimized instrumental parameters, researchers can achieve the high degree of accuracy, precision, and sensitivity required for demanding applications in proteomics and metabolomics. The emphasis on causality and the integration of self-validating steps like internal standards and QC samples ensures the generation of trustworthy and reproducible data.

References

-

N(6),N(6)-Dimethyl-L-lysine | C8H18N2O2 | CID 193344. PubChem, National Center for Biotechnology Information. [Link]

-

Metabocard for N6,N6-dimethyllysine (HMDB0341183). Human Metabolome Database. [Link]

-

Dimethyl-Labeling-Based Quantification of the Lysine Acetylome and Proteome of Plants. SpringerLink. [Link]

-

Quantification of N 6 -formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. PubMed. [Link]

-

Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PMC, National Center for Biotechnology Information. [Link]

-

Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

-

Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PubMed Central. [Link]

-

Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). ACS Publications. [Link]

-

Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

-

Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA. National Institutes of Health (NIH). [Link]

-

Showing Compound N6,N6,N6-Trimethyl-L-lysine (FDB022556). FooDB. [Link]

Sources

- 1. N(6),N(6)-Dimethyl-L-lysine | C8H18N2O2 | CID 193344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]